N,N'-Dinonylphosphorodiamidic fluoride
Description
N,N'-Dinonylphosphorodiamidic fluoride is a fluorinated organophosphorus compound characterized by a central phosphorus atom bonded to two nonyl (C₉H₁₉) groups, an amide nitrogen, and a fluorine atom. Its structure distinguishes it from other phosphoramidic derivatives, particularly in terms of lipophilicity and stability due to the long alkyl chains and the fluoride substituent.
Properties
CAS No. |
7761-56-0 |
|---|---|
Molecular Formula |
C18H40FN2OP |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[fluoro-(nonylamino)phosphoryl]nonan-1-amine |
InChI |
InChI=1S/C18H40FN2OP/c1-3-5-7-9-11-13-15-17-20-23(19,22)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22) |
InChI Key |
JGIFQVACWSPTOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNP(=O)(NCCCCCCCCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dinonylphosphorodiamidic fluoride typically involves the reaction of dinonylamine with phosphorus oxychloride, followed by fluorination. The reaction conditions often require anhydrous environments and the use of solvents such as dichloromethane or tetrahydrofuran. The fluorination step can be achieved using reagents like hydrogen fluoride or other fluorinating agents .
Industrial Production Methods
Industrial production of N,N’-Dinonylphosphorodiamidic fluoride may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity and potential hazards associated with fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dinonylphosphorodiamidic fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives, while substitution reactions can produce various substituted phosphorodiamidic compounds .
Scientific Research Applications
N,N’-Dinonylphosphorodiamidic fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants
Mechanism of Action
The mechanism of action of N,N’-Dinonylphosphorodiamidic fluoride involves its ability to interact with various molecular targets through its fluorine atoms. Fluorine’s high electronegativity allows it to form strong bonds with other elements, influencing the compound’s reactivity and stability. The molecular pathways involved may include enzyme inhibition, where the compound binds to active sites, altering enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N'-Dinonylphosphorodiamidic fluoride to phosphoramidic and phosphonamidic derivatives with varying substituents, halogen atoms, and applications. Key differences in reactivity, stability, and biological interactions are highlighted.
Structural Analogues with Shorter Alkyl Chains
Diethylphosphoramidic Dichloride ():
- Structure : Two ethyl (C₂H₅) groups, dichloride substituents.
- Reactivity : The dichloride groups enhance electrophilicity, making it more reactive in nucleophilic substitution reactions compared to fluoride derivatives.
- Applications : Primarily used as a precursor in synthesizing pesticides and nerve agents due to its high reactivity.
- N-(1-(Dibutylamino)ethylidene)-P-methylphosphonamidic Fluoride (): Structure: Dibutyl (C₄H₉) groups and a methyl-phosphonamidic backbone. Stability: The shorter butyl chains reduce steric hindrance, increasing susceptibility to hydrolysis compared to nonyl-substituted analogues.
Halogen-Substituted Analogues
- N,N-Bis(2-chloroethyl)phosphoramidic Dichloride (): Structure: Two 2-chloroethyl groups and dichloride substituents. Toxicity: The chloroethyl groups confer alkylating properties, leading to DNA crosslinking and carcinogenicity. Industrial Use: Intermediate in the synthesis of chemotherapeutic agents and vesicants .
Fluoride-Specific Derivatives
- This compound: Structure: Nonyl (C₉H₁₉) groups and a fluoride substituent. Lipophilicity: The long alkyl chains significantly increase hydrophobicity, favoring membrane permeability and bioaccumulation. Stability: Fluoride’s poor leaving-group ability reduces reactivity in aqueous environments, enhancing persistence in biological systems.
Data Table: Comparative Properties of Phosphoramidic Derivatives
Research Findings and Implications
- Reactivity Trends : Fluoride derivatives exhibit lower reactivity than dichloride analogues due to the weaker leaving-group ability of fluorine. This property makes them less suitable for industrial synthesis but more persistent in environmental or biological matrices .
- Toxicity Profile: Compounds with shorter alkyl chains (e.g., ethyl, butyl) demonstrate higher acute toxicity, while longer chains (e.g., nonyl) may promote chronic bioaccumulation .
Q & A
Q. How can researchers resolve contradictions in fluoride quantification data when analyzing this compound degradation products?
- Methodology : Fluoride release studies often face variability due to matrix interference (e.g., organic byproducts). Use ion-selective electrodes (ISE) calibrated with TISAB buffers to mask interfering ions. Cross-validate with ion chromatography (IC) using AS-18 columns and NaOH eluents, as described for hexafluorophosphate analysis . For organic matrices, employ combustion-based fluoride extraction (e.g., Schöniger flask method) to improve accuracy .
Q. What experimental design considerations are essential for studying the hydrolytic stability of this compound under varying pH conditions?
- Methodology : Design pH-buffered systems (e.g., phosphate buffers for pH 2–8, carbonate for pH 9–12) and monitor degradation kinetics via HPLC-UV/Vis or ³¹P NMR . Control ionic strength to avoid confounding effects. For advanced analysis, use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. How can researchers address low solubility of this compound in aqueous systems for biological interaction studies?
- Methodology : Employ co-solvents (e.g., DMSO or ethanol ≤1% v/v) to enhance solubility without destabilizing the compound. Alternatively, use surfactant-based micellar systems (e.g., Tween-80) or lipid nanoparticles for controlled delivery. Dynamic light scattering (DLS) can monitor aggregation .
Q. What mechanisms explain the adsorption behavior of fluoride ions derived from this compound on mineral surfaces?
- Methodology : Study adsorption isotherms (Langmuir/Freundlich models) using materials like goethite or kaolinite. Characterize surface interactions via XPS (to detect ligand exchange) and ATR-FTIR (to identify coordination complexes). Electrostatic attraction and anion-exchange mechanisms dominate in acidic conditions .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting results in fluoride bioavailability studies involving this compound?
- Methodology : Discrepancies may arise from fluoridated water interference (common in older studies ) or non-standardized extraction protocols. Use standard reference materials (SRMs) for calibration and validate methods via spike-recovery tests. Meta-analysis of historical data should account for methodological evolution (e.g., ISE vs. colorimetric assays) .
Q. What statistical approaches are suitable for analyzing small-sample datasets in this compound toxicity assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
